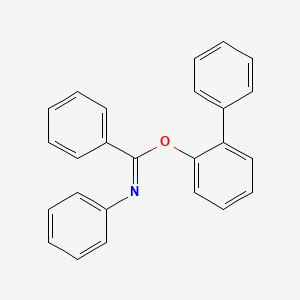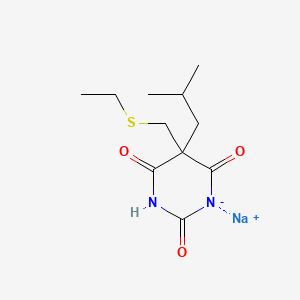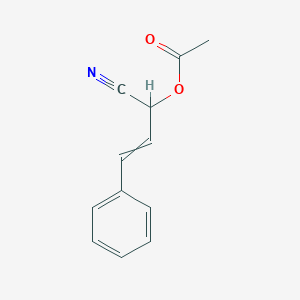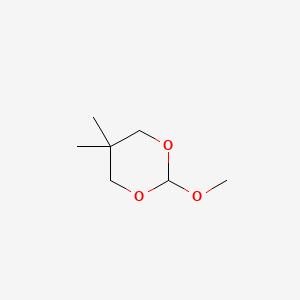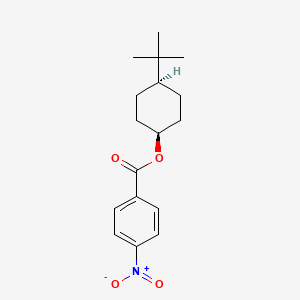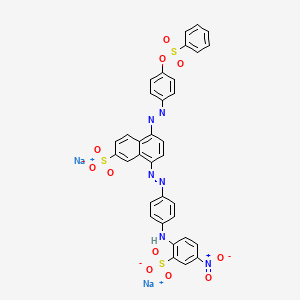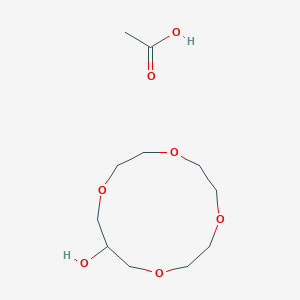
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is a compound that combines the properties of acetic acid and a macrocyclic ether. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The macrocyclic ether component, 1,4,7,10-tetraoxacyclotridecan-12-ol, is a cyclic compound containing oxygen atoms that can form stable complexes with various metal ions. This unique combination makes the compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol typically involves the formation of the macrocyclic ether followed by the introduction of the acetic acid moiety. One common method is the cyclization of a linear precursor containing multiple oxygen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form ethanol and other reduced products.
Substitution: The hydroxyl group in the macrocyclic ether can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can react with the hydroxyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid moiety typically produces carbon dioxide and water, while reduction can yield ethanol. Substitution reactions can result in various substituted ethers or esters.
Aplicaciones Científicas De Investigación
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol involves its ability to form stable complexes with metal ions. The oxygen atoms in the macrocyclic ether can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and in the development of diagnostic agents where metal ion coordination is crucial.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A similar macrocyclic ether with four oxygen atoms, used in similar applications.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, used as a ligand in coordination chemistry.
Crown Ethers: A class of compounds with multiple oxygen atoms forming a ring, known for their ability to complex with metal ions.
Uniqueness
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is unique due to the presence of both acetic acid and a macrocyclic ether in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile in various scientific and industrial applications.
Propiedades
Número CAS |
77887-90-2 |
|---|---|
Fórmula molecular |
C11H22O7 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol |
InChI |
InChI=1S/C9H18O5.C2H4O2/c10-9-7-13-5-3-11-1-2-12-4-6-14-8-9;1-2(3)4/h9-10H,1-8H2;1H3,(H,3,4) |
Clave InChI |
NHNOKPAENVEWDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1COCCOCC(COCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


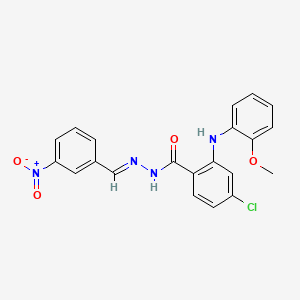
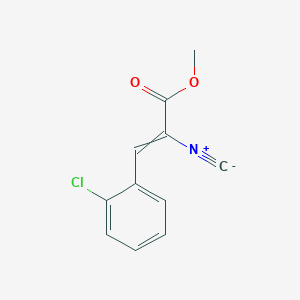

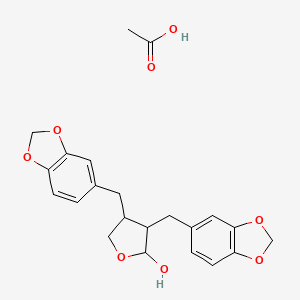
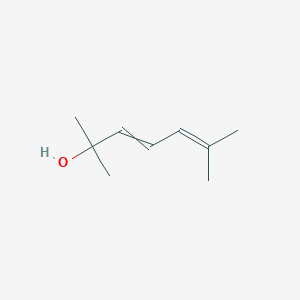
![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
